

Application Notes and Protocols for ML162-yne in Click Chemistry

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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393

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Introduction

ML162-yne is a chemical probe derived from the ferroptosis-inducing agent ML162. It is an indispensable tool for target identification and validation studies in drug discovery and chemical biology. By incorporating a terminal alkyne group, **ML162-yne** allows for the covalent labeling of its cellular binding partners. Subsequent "click" reaction with an azide-functionalized reporter tag (such as biotin or a fluorophore) enables the enrichment, identification, and visualization of these target proteins. The primary application of **ML162-yne** is in the study of ferroptosis, an iron-dependent form of programmed cell death, where it has been instrumental in confirming Glutathione Peroxidase 4 (GPX4) as a key target of ML162.^[1]

Applications

The primary application of **ML162-yne** is as a chemical probe for Activity-Based Protein Profiling (ABPP) to identify the cellular targets of the parent compound, ML162. Specific applications include:

- **Target Identification and Validation:** **ML162-yne** is used to covalently label and subsequently identify the specific proteins that ML162 interacts with within a complex biological system, such as cell lysates or intact cells.^[1] This has been pivotal in confirming GPX4 as a direct target.

- **Pull-Down Assays:** When used in conjunction with a biotin-azide tag, **ML162-yne** facilitates the affinity purification of target proteins. The labeled protein complexes can be captured using streptavidin beads and subsequently identified by mass spectrometry.[\[1\]](#)
- **Competitive Binding Assays:** **ML162-yne** can be used in competitive binding experiments to assess the engagement of non-tagged ML162 or other inhibitors with GPX4. Pre-treatment of cells with an inhibitor that binds to the same site as ML162 would prevent the pull-down of GPX4 by **ML162-yne**.[\[1\]](#)
- **Visualization of Target Engagement:** By clicking **ML162-yne** to a fluorescent azide, researchers can visualize the subcellular localization of ML162's targets within cells using fluorescence microscopy.

Data Presentation

The following table summarizes the quantitative data found regarding the experimental conditions for **ML162-yne** application in cellular systems.

Parameter	Value	Cell Line	Application	Reference
Concentration	10 μ M	LOX-IMVI	GPX4 Pull-Down	[1]
Incubation Time	1 hour	LOX-IMVI	GPX4 Pull-Down	[1]
Concentration	10 μ M	HEK293-6E	Covalent Interaction Study	[2]
Incubation Time	24 hours	HEK293-6E	Covalent Interaction Study	[2]
Concentration	100 μ M	N/A (Purified Protein)	In Vitro Covalent Binding	[2]
Incubation Time	2 hours	N/A (Purified Protein)	In Vitro Covalent Binding	[2]

Experimental Protocols

Protocol 1: Pull-Down of GPX4 from Cell Lysate using ML162-yne

This protocol describes the procedure for labeling GPX4 in cells with **ML162-yne**, followed by a click reaction with biotin-azide and subsequent affinity purification.

Materials:

- **ML162-yne**
- Cell line of interest (e.g., LOX-IMVI)
- Cell culture medium and reagents
- DMSO
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- Azide-PEG3-Biotin
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% SDS)
- SDS-PAGE loading buffer
- Western blot equipment and antibodies (anti-GPX4)

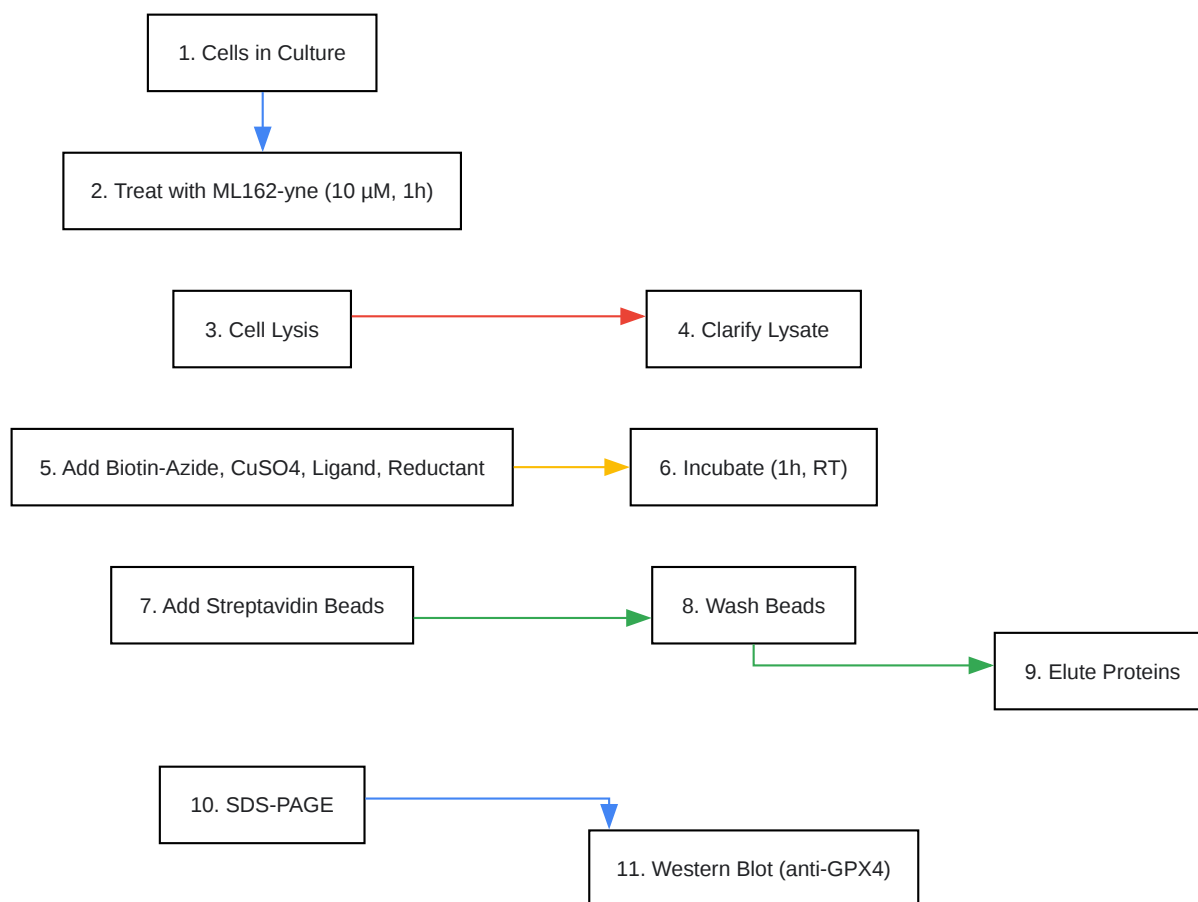
Procedure:

- Cell Treatment:

- Plate cells and grow to 80-90% confluency.
- Treat the cells with 10 μ M **ML162-yne** (from a stock solution in DMSO) in cell culture medium. As a control, treat a separate plate of cells with DMSO alone.
- Incubate the cells for 1 hour at 37°C in a CO₂ incubator.
- Cell Lysis:
 - After incubation, wash the cells twice with cold PBS.
 - Lyse the cells by adding cold lysis buffer and scraping.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Cell lysate (e.g., 1 mg of total protein)
 - Azide-PEG3-Biotin (final concentration of 100 μ M)
 - TBTA (final concentration of 100 μ M, from a DMSO stock)
 - Freshly prepared TCEP (final concentration of 1 mM) or Sodium Ascorbate (final concentration of 1 mM)
 - CuSO₄ (final concentration of 1 mM)
 - Vortex to mix and incubate at room temperature for 1 hour with rotation.
- Affinity Purification:
 - Pre-wash streptavidin-agarose beads with lysis buffer.

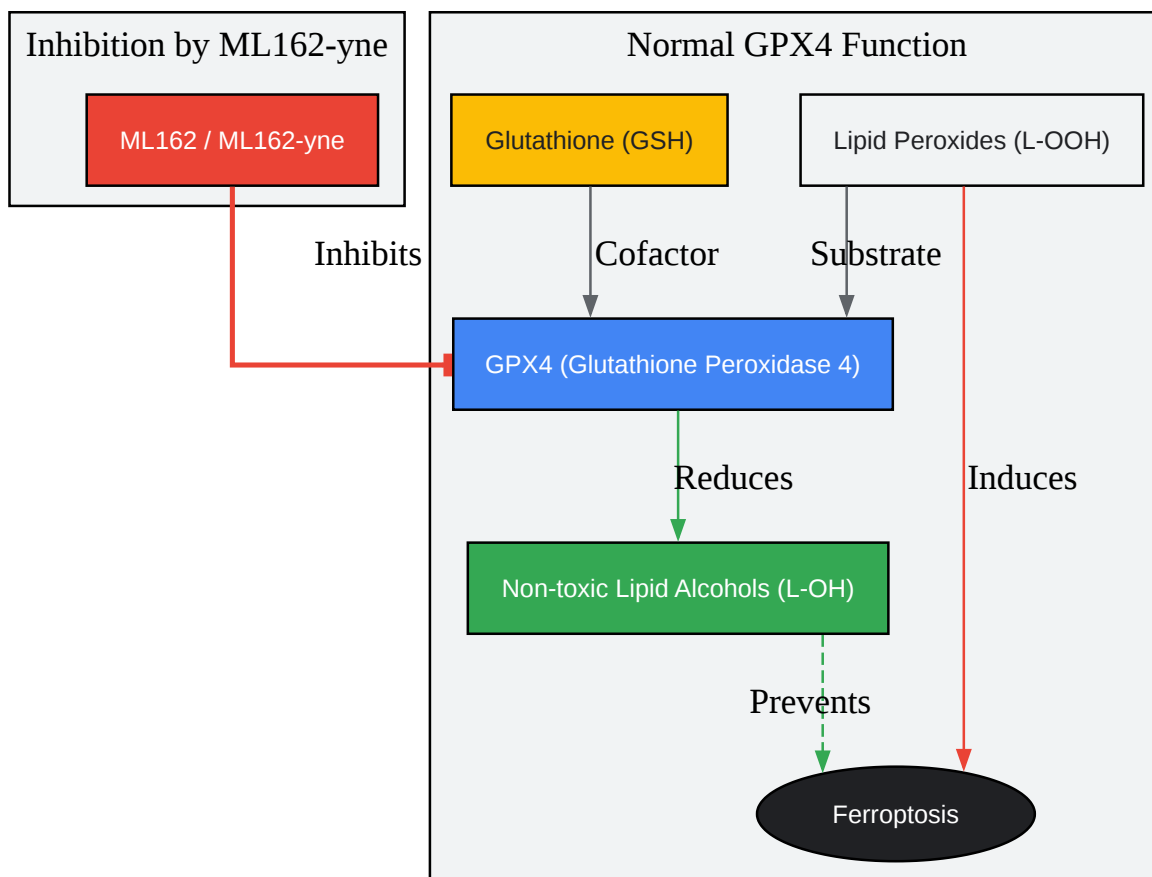
- Add the pre-washed beads to the reaction mixture.
- Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:
 - Twice with PBS containing 1% SDS.
 - Twice with PBS containing 6 M urea.
 - Twice with PBS.
- Elution and Analysis:
 - Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze the presence of GPX4 by Western blotting using an anti-GPX4 antibody.

Mandatory Visualization



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Caption: Workflow for **ML162-yne** based pull-down assay.



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Caption: **ML162-ynone** inhibits GPX4, leading to ferroptosis.

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References

- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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